

In-Depth Technical Guide: VUF-5574 (CAS Number 280570-45-8)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF-5574 is a potent and highly selective competitive antagonist of the human adenosine A3 receptor. With a CAS number of 280570-45-8, this small molecule, chemically identified as N-(2-Methoxyphenyl)-N'-[2-(3-pyrindinyl)-4-quinazolinyl]-urea, has become a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. This document provides a comprehensive technical overview of **VUF-5574**, including its chemical properties, mechanism of action, relevant signaling pathways, experimental protocols, and a summary of its biological activities.

Chemical and Physical Properties

VUF-5574 is a white to off-white solid compound with the molecular formula C21H17N5O2 and a molecular weight of 371.40 g/mol .[1] Key physicochemical properties are summarized in the table below.



Property	Value	Reference
CAS Number	280570-45-8	[1]
Molecular Formula	C21H17N5O2	[1]
Molecular Weight	371.40 g/mol	[1]
IUPAC Name	N-(2-methoxyphenyl)-N'-[2- (pyridin-3-yl)quinazolin-4- yl]urea	_
Appearance	White to off-white solid	-
Purity	≥98% (HPLC)	[2]
Solubility	Soluble in DMSO	
Storage	Store at room temperature for short term, -20°C for long term.	_

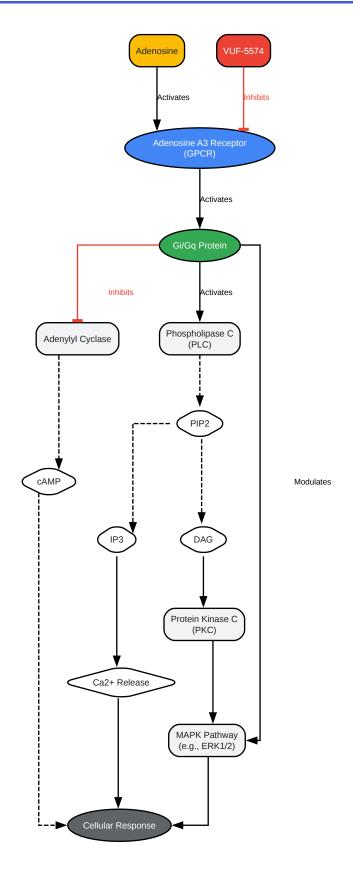
Mechanism of Action and Signaling Pathway

VUF-5574 functions as a selective antagonist at the human adenosine A3 receptor, a G protein-coupled receptor (GPCR). The A3 receptor is primarily coupled to Gi and Gq proteins. Upon activation by its endogenous ligand, adenosine, the A3 receptor initiates a cascade of intracellular signaling events. **VUF-5574** competitively binds to the receptor, preventing adenosine from binding and thereby inhibiting these downstream signaling pathways.

The primary signaling pathway initiated by A3 receptor activation involves the inhibition of adenylyl cyclase by the α -subunit of the Gi protein, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the $\beta\gamma$ -subunits of the G protein can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Furthermore, A3 receptor activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. The specific downstream effects are often cell-type dependent. **VUF-5574**, by blocking the initial receptor activation, prevents these signaling cascades from being initiated.





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Caption: Adenosine A3 Receptor Signaling Pathway and Inhibition by VUF-5574.



Biological Activity

VUF-5574 exhibits high affinity for the human adenosine A3 receptor, with reported Ki values of 4 nM and 4.03 nM.[2][3] It displays significant selectivity, being over 2500-fold more selective for the A3 receptor compared to the A1 and A2A adenosine receptor subtypes.[2][4]

In Vitro Data

Parameter	Species	Receptor	Value	Assay Type	Reference
Ki	Human	Adenosine A3	4 nM	Radioligand Binding	[2]
Ki	Human	Adenosine A3	4.03 nM	Radioligand Binding	[3]
Selectivity	Human	A3 vs. A1/A2A	>2500-fold	Radioligand Binding	[2][4]

In Vivo Data

In vivo studies have demonstrated the pharmacological effects of **VUF-5574**. For instance, intracisternal administration of 2 μ g of **VUF-5574** in rats was shown to reduce the heart rate increases induced by sodium nitroprusside.[4] This finding suggests a role for central adenosine A3 receptors in the regulation of cardiovascular function.

Experimental Protocols Radioligand Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of **VUF-5574** for the adenosine A3 receptor.

Materials:

- Cell membranes expressing the human adenosine A3 receptor.
- Radioligand: [125I]AB-MECA (or other suitable A3 receptor agonist/antagonist).
- VUF-5574 (test compound).



- Non-specific binding control: 10 μM IB-MECA (or another high-affinity A3 ligand).
- Binding buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4.
- Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and counter.

Procedure:

- Prepare serial dilutions of VUF-5574 in binding buffer.
- In a 96-well plate, add in the following order:
 - 50 μL of binding buffer (for total binding) or 10 μM IB-MECA (for non-specific binding) or
 VUF-5574 dilution.
 - \circ 50 μ L of radioligand at a concentration near its Kd.
 - 100 μL of cell membrane suspension (typically 10-50 μg protein/well).
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- · Wash the filters three times with ice-cold wash buffer.
- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value of VUF-5574 by non-linear regression analysis of the competition curve.



Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.



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Caption: Workflow for a Radioligand Binding Assay.

ERK1/2 Phosphorylation Assay (Representative Protocol)

This protocol outlines a cell-based ELISA to measure the effect of **VUF-5574** on adenosine-induced ERK1/2 phosphorylation.

Materials:

- Cells endogenously or recombinantly expressing the human adenosine A3 receptor (e.g., CHO-A3 cells).
- · Cell culture medium.
- Adenosine (agonist).
- VUF-5574 (antagonist).
- Fixing solution (e.g., 4% formaldehyde).
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- Blocking buffer (e.g., 5% BSA in PBS).
- Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.
- Secondary antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG.



- HRP and AP substrates.
- Plate reader.

Procedure:

- Seed cells in a 96-well plate and grow to confluency.
- Starve the cells in serum-free medium for 4-6 hours.
- Pre-incubate the cells with various concentrations of **VUF-5574** or vehicle for 30 minutes.
- Stimulate the cells with a fixed concentration of adenosine (e.g., EC80) for 5-10 minutes.
- Fix the cells with fixing solution for 20 minutes at room temperature.
- Permeabilize the cells with permeabilization buffer.
- Block non-specific binding with blocking buffer for 1 hour.
- Incubate with a mixture of primary antibodies overnight at 4°C.
- Wash the plate and incubate with a mixture of secondary antibodies for 1-2 hours.
- Wash the plate and add the appropriate substrates for HRP and AP.
- Measure the signal using a plate reader at the respective wavelengths.
- Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
- Plot the normalized signal against the concentration of VUF-5574 to determine the IC50 value.

Synthesis

The synthesis of **VUF-5574**, N-(2-Methoxyphenyl)-N'-[2-(3-pyrindinyl)-4-quinazolinyl]-urea, involves the formation of a urea linkage between a quinazoline scaffold and a methoxyphenyl group. A plausible synthetic route involves the reaction of 4-amino-2-(3-pyridinyl)quinazoline with 2-methoxyphenyl isocyanate. The 4-amino-2-(3-pyridinyl)quinazoline intermediate can be



prepared from the corresponding 4-chloroquinazoline derivative through amination. The 4-chloro-2-(3-pyridinyl)quinazoline can be synthesized from 2-amino-N-(3-pyridinylcarbonyl)benzamide via cyclization and chlorination.

Applications and Future Directions

VUF-5574 serves as a critical tool for elucidating the role of the adenosine A3 receptor in various physiological and pathological processes. Its high selectivity makes it ideal for in vitro and in vivo studies aimed at understanding the receptor's involvement in inflammation, cancer, ischemia, and neurological disorders. Future research may focus on the therapeutic potential of A3 receptor antagonists, with **VUF-5574** providing a benchmark for the development of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Conclusion

VUF-5574 is a well-characterized, potent, and selective antagonist of the human adenosine A3 receptor. Its defined chemical properties, mechanism of action, and biological activity make it an indispensable tool for researchers in pharmacology and drug discovery. The experimental protocols provided herein offer a foundation for the further investigation of this compound and the broader role of adenosine A3 receptor signaling.

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